molecular formula C8H9F2N3O B14093515 6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-4(3H)-one

6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B14093515
M. Wt: 201.17 g/mol
InChI Key: LRLBPJROHQBJFU-UHFFFAOYSA-N
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Description

6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-4(3H)-one is an organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring substituted with a difluoropyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Difluoropyrrolidine Moiety: The difluoropyrrolidine group is introduced via nucleophilic substitution reactions. This step often requires the use of difluoropyrrolidine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, methanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-2(3H)-one: Similar structure but different position of the pyrimidinone moiety.

    6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-4(3H)-thione: Contains a thione group instead of a ketone.

Uniqueness

6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the difluoropyrrolidine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9F2N3O

Molecular Weight

201.17 g/mol

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H9F2N3O/c9-8(10)1-2-13(4-8)6-3-7(14)12-5-11-6/h3,5H,1-2,4H2,(H,11,12,14)

InChI Key

LRLBPJROHQBJFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)C2=CC(=O)NC=N2

Origin of Product

United States

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